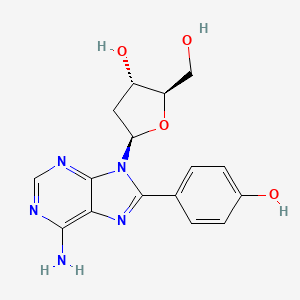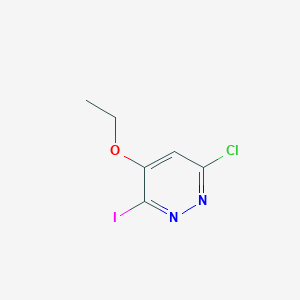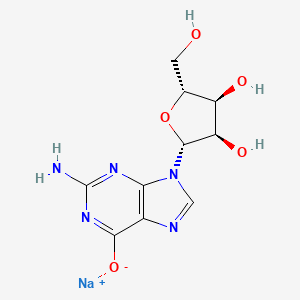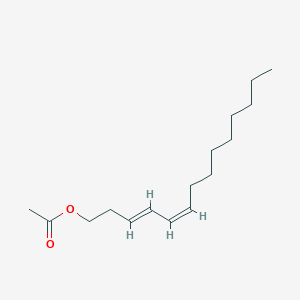
Ammonium dihydrogen phosphate-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium dihydrogen phosphate-15N is a chemical compound with the formula (15NH4)H2PO4. It is a stable isotope-labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium dihydrogen phosphate-15N can be synthesized by reacting phosphoric acid with ammonia-15N. The reaction is exothermic and requires careful control of the proportions to ensure the correct stoichiometry: [ \text{H}_3\text{PO}_4 + \text{15NH}_3 \rightarrow (\text{15NH}_4)\text{H}_2\text{PO}_4 ]
Industrial Production Methods: Industrial production of ammonium dihydrogen phosphate involves the reaction of phosphoric acid with ammonia in large-scale reactors. The process is similar to the laboratory synthesis but is conducted on a much larger scale with continuous monitoring and control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium dihydrogen phosphate-15N undergoes various chemical reactions, including:
Decomposition: At temperatures above 200°C, it decomposes into ammonia and phosphoric acid.
Acid-Base Reactions: It reacts with bases to form ammonium salts and water.
Hydrolysis: In aqueous solutions, it can hydrolyze to form ammonium ions and dihydrogen phosphate ions.
Common Reagents and Conditions:
Decomposition: Heating above 200°C.
Acid-Base Reactions: Reaction with strong bases like sodium hydroxide.
Hydrolysis: Dissolution in water.
Major Products:
Decomposition: Ammonia and phosphoric acid.
Acid-Base Reactions: Ammonium salts and water.
Hydrolysis: Ammonium ions and dihydrogen phosphate ions.
Applications De Recherche Scientifique
Ammonium dihydrogen phosphate-15N is used in various scientific research applications, including:
Chemistry: As a tracer in isotope studies to understand reaction mechanisms and pathways.
Biology: In metabolic studies to trace nitrogen pathways in biological systems.
Medicine: In diagnostic imaging and as a tracer in metabolic studies.
Industry: In the production of fertilizers and as a fire retardant in dry chemical fire extinguishers.
Mécanisme D'action
The mechanism by which ammonium dihydrogen phosphate-15N exerts its effects depends on its application. In isotope studies, the nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen in various chemical and biological processes. The molecular targets and pathways involved vary depending on the specific study and application.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ammonium dihydrogen phosphate: The non-isotopically labeled version of the compound.
Diammonium hydrogen phosphate: Another phosphate compound with two ammonium ions.
Ammonium nitrate: A nitrogen-containing compound used in fertilizers and explosives.
Uniqueness: Ammonium dihydrogen phosphate-15N is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for tracing and studying nitrogen-related processes in various scientific fields. This isotopic labeling provides insights that are not possible with the non-labeled version of the compound.
Propriétés
Formule moléculaire |
H6NO4P |
|---|---|
Poids moléculaire |
116.019 g/mol |
Nom IUPAC |
azanium;dihydrogen phosphate |
InChI |
InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i1+1; |
Clé InChI |
LFVGISIMTYGQHF-YTBWXGASSA-N |
SMILES isomérique |
[15NH4+].OP(=O)(O)[O-] |
SMILES canonique |
[NH4+].OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)




![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)


